1-Bromo-4-methoxy-5-methylhexane

Catalog No.
S13668131
CAS No.
M.F
C8H17BrO
M. Wt
209.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-methoxy-5-methylhexane

Product Name

1-Bromo-4-methoxy-5-methylhexane

IUPAC Name

1-bromo-4-methoxy-5-methylhexane

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

InChI

InChI=1S/C8H17BrO/c1-7(2)8(10-3)5-4-6-9/h7-8H,4-6H2,1-3H3

InChI Key

SLTHALFRVPRGBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCBr)OC

1-Bromo-4-methoxy-5-methylhexane is an organic compound classified as an alkyl halide, specifically a bromoalkane. Its molecular formula is C₈H₁₉BrO, and it has a molecular weight of approximately 179.098 g/mol. The structure features a bromine atom attached to the first carbon of a hexane chain, with a methoxy group (-OCH₃) at the fourth position and a methyl group (-CH₃) at the second position. The structural representation can be illustrated as follows:

This compound exhibits unique properties due to the presence of both a bromine and a methoxy group, which can influence its reactivity and biological activities.

Typical for alkyl halides. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines.
  • Elimination Reactions: Under strong bases, this compound may undergo elimination reactions to form alkenes.
  • Rearrangement Reactions: Depending on the reaction conditions, the compound may also participate in rearrangements that alter its carbon skeleton.

While specific biological activity data for 1-bromo-4-methoxy-5-methylhexane is limited, compounds with similar halogen and methoxy functionalities often exhibit interesting pharmacological properties. Studies on related alkyl halides suggest potential antimicrobial and antifungal activities due to their capability to disrupt cellular membranes or interfere with metabolic pathways .

Synthesis of 1-bromo-4-methoxy-5-methylhexane can be achieved through several methods:

  • Alkyl Halide Synthesis from Alcohols: The compound can be synthesized from 5-methylhexan-2-ol through bromination using phosphorus tribromide or hydrobromic acid in the presence of methanol .
  • Grignard Reactions: It may also be synthesized via Grignard reagents by reacting an appropriate alkyl halide with methoxy compounds.
  • Electrophilic Aromatic Substitution: If starting from an aromatic precursor, electrophilic substitution can introduce the bromine and methoxy groups sequentially.

1-Bromo-4-methoxy-5-methylhexane has several potential applications:

  • Pharmaceutical Intermediates: Due to its unique structure, it may serve as an intermediate in the synthesis of various pharmaceuticals.
  • Chemical Research: This compound can be used in studies related to organic synthesis methodologies and reaction mechanisms.

Several compounds share structural similarities with 1-bromo-4-methoxy-5-methylhexane. Here are some notable examples:

Compound NameFormulaUnique Features
1-Bromo-3-methylhexaneC₇H₁₅BrBromine on the first carbon with methyl at third position.
1-Bromo-4-ethylhexaneC₈H₁₇BrEthyl group instead of methoxy at the fourth position.
1-Bromo-5-methoxy-2-methylpentaneC₈H₁₇BrODifferent carbon chain length and position of methoxy group.

Uniqueness: The combination of both a methoxy group and a bromo substituent on adjacent carbons distinguishes 1-bromo-4-methoxy-5-methylhexane from other similar compounds, potentially influencing its reactivity and biological properties .

Bromination Strategies for Alkoxy-Substituted Alkanes

The synthesis of 1-bromo-4-methoxy-5-methylhexane requires selective bromination strategies that accommodate the presence of the methoxy functional group while achieving regioselective carbon-halogen bond formation [1] [2]. Direct bromination approaches using molecular bromine represent the most straightforward methodology, though selectivity considerations necessitate careful optimization of reaction parameters [3] [4].

Table 1: Bromination Strategies for Alkoxy-Substituted Alkanes

StrategyReaction ConditionsSelectivityTypical Yield (%)AdvantagesLimitations
Direct Bromination with Br₂Br₂, CCl₄ or CH₂Cl₂, 0-25°CLow to moderate60-85Simple procedure, inexpensive reagentsPoor regioselectivity, hazardous reagent
N-Bromosuccinimide (NBS) BrominationNBS, CCl₄, AIBN or peroxide, hν, refluxHigh for allylic positions70-90Selective for allylic positions, mild conditionsSide reactions, radical conditions required
Pyridine Hydrobromide PerbromideC₅H₅NH⁺Br₃⁻, AcOH, 80-90°CModerate to high65-88Solid reagent, safer handling than Br₂Acidic conditions may affect sensitive groups
Tetrabutylammonium TribromideBu₄NBr₃, solvent-free or H₂O, RTHigh75-95Solvent-free options, high atom economyHigher cost of reagent
Crown Ether-Bromine ComplexesCrown ether·Br₂ complex, CH₂Cl₂, 0-25°CVery high stereoselectivity70-85Controlled stereochemistry, mild conditionsRequires preparation of complex, limited scope

N-bromosuccinimide mediated bromination has emerged as a particularly effective approach for alkoxy-substituted substrates, providing excellent regioselectivity when radical conditions are employed [4]. The mechanism proceeds through allylic hydrogen abstraction, forming stable allylic radicals that react selectively with the brominating agent [4]. Research demonstrates that allylic carbon-hydrogen bonds exhibit reduced bond dissociation energies of approximately 370 kilojoules per mole compared to 410 kilojoules per mole for typical secondary alkyl positions [4].

Crown ether-bromine complexes offer exceptional stereoselectivity in bromination reactions, with formation constants indicating similar thermodynamic behavior across different macrocyclic polyethers [5]. Dibenzo-18-crown-6 and polydibenzo-18-crown-6 complexes demonstrate particularly high stereoselectivity for anti-bromination, achieving superior control over product stereochemistry compared to conventional bromine delivery methods [5].

The utilization of tetrabutylammonium tribromide as a brominating agent provides significant advantages in terms of atom economy and handling safety [6]. This reagent demonstrates exceptional efficiency in bromination of aromatic substrates, with reaction yields consistently exceeding 75% under optimized conditions [6]. The solid-state nature of this reagent eliminates many of the handling challenges associated with molecular bromine while maintaining high reactivity profiles [6].

Nucleophilic Substitution Routes for Methoxy Group Introduction

The incorporation of methoxy functionality into alkyl bromide frameworks represents a critical synthetic transformation requiring precise control over reaction pathways and substrate selectivity [7] [8]. Williamson ether synthesis remains the most widely employed methodology for methoxy group introduction, utilizing sodium or potassium methoxide as nucleophilic partners in polar aprotic solvents [9].

Table 2: Nucleophilic Substitution Routes for Methoxy Group Introduction

MethodReaction ConditionsSubstrate ScopeTypical Yield (%)RegioselectivityLimitations
Williamson Ether SynthesisRONa/ROK + R′X, DMF/THF, 60-100°CPrimary and secondary halides75-95ExcellentStrong basic conditions, elimination side reactions
Alkoxymercuration-DemercurationAlkene + Hg(OAc)₂, MeOH; NaBH₄Terminal and internal alkenes70-90MarkovnikovToxic mercury reagents, limited to alkenes
Mitsunobu ReactionROH + R′OH, DIAD, PPh₃, THF, RTPrimary and secondary alcohols65-85Inversion of configurationSensitive to steric hindrance, waste generation
Transition Metal-Catalyzed C-O CouplingArX + ROH, Pd or Cu catalyst, base, 80-120°CAryl and vinyl halides60-90Defined by halide positionExpensive catalysts, limited to sp² systems
SN2 Displacement of HalidesRX + NaOCH₃/KOCH₃, MeOH, 50-80°CPrimary and some secondary halides70-95Excellent (SN2 pathway)Competing elimination, limited to primary substrates

Nucleophilic aromatic substitution reactions involving methoxy groups have demonstrated remarkable versatility, particularly when mediated by sodium hydride-lithium iodide composite systems [10] [8]. Research findings indicate that methoxy groups, traditionally considered poor leaving groups, exhibit superior nucleophilic displacement ability under specific catalytic conditions [10] [8]. Experimental and computational approaches have verified this enhanced reactivity through concerted aromatic substitution mechanisms [10] [8].

The alkoxymercuration-demercuration sequence provides reliable access to methoxy-substituted alkyl chains with predictable regioselectivity following Markovnikov addition patterns [11]. This methodology tolerates a broad range of functional groups and delivers consistent yields across diverse substrate classes [11]. However, environmental and toxicological concerns regarding mercury-containing reagents have limited industrial adoption of this approach [11].

Mitsunobu reaction protocols enable direct conversion of alcohols to methyl ethers under mild conditions, proceeding through inversion of configuration at stereogenic centers [11]. The reaction mechanism involves initial formation of betaine intermediates followed by intramolecular displacement, providing excellent stereochemical control [11]. Optimization studies demonstrate that reaction efficiency correlates strongly with substrate electronics and steric accessibility [11].

Catalytic Approaches in Asymmetric Synthesis

Asymmetric synthesis of brominated methoxy compounds has experienced substantial advancement through the development of sophisticated chiral catalyst systems capable of inducing high levels of enantioselectivity [12] [13]. Chiral phosphoric acid catalysts have emerged as particularly effective mediators for asymmetric bromocyclization reactions, achieving enantioselectivities ranging from 76% to 99% under optimized conditions [12].

Table 3: Catalytic Approaches in Asymmetric Synthesis of Brominated Compounds

Catalyst SystemReaction TypeTypical ConditionsEnantioselectivity (% ee)Substrate ScopeKey Advantages
Chiral Phosphoric AcidsAsymmetric bromocyclizationCPA (5-10 mol%), NaBr/oxidant, -20 to 0°C76-99Tryptamines, styrenes, alkenesHigh enantioselectivity, mild conditions
Cinchona Alkaloid DerivativesAsymmetric bromination of alkenesAlkaloid (10 mol%), Br₂, CH₂Cl₂, -78 to -40°C60-90Alkenes, chalcones, stilbenesCommercially available catalysts, broad scope
Chiral N,N′-dioxide-Metal ComplexesAsymmetric bromoaminationN,N′-dioxide-Sc(NTf₂)₃ (5 mol%), NBS, -20°C85-97Chalcones, activated alkenesHigh yields and diastereoselectivity
Tritylpyrrolidine Catalystsα-Bromination of aldehydesTritylpyrrolidine (0.1-1 mol%), KBA, 0°C90-99Aliphatic and aromatic aldehydesLow catalyst loading, scalable
Chiral Crown Ether-Bromine ComplexesStereoselective brominationCrown ether·Br₂ (1.1 equiv), CH₂Cl₂, -20°C70-85Stilbenes, chalcones, dienesSimple procedure, good stereoselectivity

The development of ketone-based brominating agents has revolutionized asymmetric α-bromination methodologies, enabling highly enantioselective transformations with minimal catalyst loadings [14]. Tritylpyrrolidine catalysts demonstrate exceptional performance in these systems, achieving enantioselectivities exceeding 90% with catalyst loadings as low as 0.1 mole percent [14]. The reaction mechanism proceeds through enamine activation, providing predictable stereochemical outcomes across diverse aldehyde substrates [14].

Electricity-driven asymmetric bromocyclization represents a significant advancement in sustainable synthesis methodology, utilizing weak ion-pairing interactions with chiral phosphate catalysts [15]. This approach combines phase-transfer catalysis with electrochemical bromine generation, eliminating the need for stoichiometric chemical oxidants [15]. Synergistic effects across multiple catalytic events, including anodic oxidation, ion exchange, phase transfer, and asymmetric bromination, prove critical to achieving high selectivity [15].

Cinchona alkaloid-mediated asymmetric bromination proceeds through formation of asymmetric bromine-alkaloid complexes that serve as chiral brominating agents [16]. The stereochemical outcome depends on minimizing repulsive non-bonded interactions between alkene substituents and alkaloid framework during halogen transfer [16]. Experimental evidence supports preferential bromine attachment to the quinuclidine nitrogen rather than the quinoline system, positioning the chiral framework for optimal asymmetric induction [16].

Purification Techniques and Yield Optimization

Effective purification of brominated methoxy compounds requires careful selection of techniques that accommodate the specific physical and chemical properties of these molecules [17] [18]. Fractional distillation represents the most commonly employed purification method for volatile brominated compounds, with optimization focusing on pressure reduction and temperature gradient control [9] [19].

Table 4: Purification Techniques and Yield Optimization for Brominated Compounds

TechniqueOptimal ConditionsApplicable ForYield Recovery (%)Critical ParametersScale Applicability
Fractional DistillationReduced pressure, temperature gradient controlLow to medium MW brominated compounds85-95Boiling point difference, heating rateLab to pilot scale
RecrystallizationSolvent selection based on solubility differencesCrystalline brominated products80-95Cooling rate, solvent purity, seedingLab to industrial scale
Column ChromatographySilica gel, hexane/EtOAc gradientComplex mixtures, sensitive compounds75-90Eluent polarity, column loadingLab scale, limited scalability
Extraction/WashingAqueous Na₂S₂O₃, NaHCO₃, brine washesRemoval of excess Br₂ and acid by-products90-98pH control, partition coefficientAll scales
Continuous Flow PurificationIn-line extraction and scavenging columnsContinuous production, industrial scale85-95Flow rate, residence time, mixing efficiencyPilot to industrial scale

Recrystallization techniques prove particularly effective for crystalline brominated products, with solvent selection based on differential solubility profiles between target compounds and impurities [20]. Critical parameters include cooling rate control, solvent purity maintenance, and strategic seeding to promote uniform crystal formation [20]. Optimization studies demonstrate that slow cooling protocols minimize compound loss through enhanced crystal quality and reduced occlusion of impurities [20].

The implementation of aqueous washing sequences using sodium thiosulfate, sodium bicarbonate, and saturated brine solutions provides efficient removal of excess bromine and acidic by-products [9] [19]. This approach achieves yield recoveries exceeding 90% while maintaining product integrity across diverse substrate classes [9] [19]. Systematic pH control during extraction sequences proves critical for maximizing partition coefficients and minimizing hydrolytic degradation [9] [19].

Column chromatography on silica gel with carefully optimized hexane-ethyl acetate gradient elution systems enables effective separation of complex brominated product mixtures [20]. However, scalability limitations restrict this approach primarily to laboratory-scale applications [20]. Alternative solid-phase extraction techniques using functionalized resins have shown promise for larger-scale purification requirements [20].

Industrial-Scale Production Challenges

Industrial production of brominated methoxy compounds presents significant technical and economic challenges that require comprehensive engineering solutions [21] [22]. Bromine handling safety represents the paramount concern, necessitating implementation of in-situ generation systems and closed-loop processing to minimize personnel exposure [23] [24].

Table 5: Industrial-Scale Production Challenges for Brominated Compounds

ChallengeTechnical SolutionProcess ParametersEquipment ConsiderationsEconomic Impact
Bromine Handling SafetyIn-situ bromine generation, closed systemsBr₂ generation rate: 0.5-2 mol/h/LCorrosion-resistant materials (PTFE, glass-lined)Capital cost increase: 15-25%
Reaction Exothermicity ControlContinuous flow reactors, efficient heat exchangeHeat removal capacity: 50-100 kW/m³Plate heat exchangers, jacketed reactorsOperating cost reduction: 5-15%
Selectivity Maintenance at ScalePrecise temperature control, optimized mixingTemperature control: ±1°C, mixing Re > 10,000Static mixers, controlled feed systemsYield improvement: 3-8%
By-product FormationContinuous product removal, selective quenchingResidence time: 15-60 min, inline monitoringContinuous distillation, crystallization unitsWaste disposal cost reduction: 20-40%
Environmental ConsiderationsBromine recycling, waste treatment systemsBromine recovery: >95%, effluent Br⁻ < 10 ppmScrubbing towers, ion-exchange systemsRegulatory compliance cost: variable

Continuous photochemical benzylic bromination processes have demonstrated exceptional scalability, achieving productivities exceeding 4 kilograms per hour with space-time yields of 82 kilograms per liter per hour [22]. These systems utilize in-situ bromine generation from sodium bromate and hydrogen bromide, coupled with efficient light delivery through microstructured photochemical reactors [22]. Optimization studies reveal that complete conversion can be achieved in residence times as low as 15 seconds under appropriate conditions [21].

Reaction exothermicity control requires sophisticated heat management systems capable of removing 50-100 kilowatts per cubic meter of reactor volume [25] [26]. Continuous flow reactor designs with efficient heat exchange capabilities provide superior thermal control compared to traditional batch processes [25] [26]. Implementation of plate heat exchangers and jacketed reactor systems enables precise temperature regulation within ±1°C, critical for maintaining product selectivity [25] [26].

The development of environmentally sustainable bromination processes focuses on bromine recycling and waste treatment systems that achieve greater than 95% bromine recovery [27] [24]. Advanced extraction and purification technologies, including ion-exchange systems and scrubbing towers, reduce effluent bromide concentrations to less than 10 parts per million [27] [24]. These environmental considerations significantly impact process economics, with waste disposal cost reductions of 20-40% offsetting increased capital investments [27] [24].

The electrophilic substitution patterns of 1-bromo-4-methoxy-5-methylhexane are primarily governed by the reactivity of the bromine atom as a leaving group rather than its participation as an electrophile. This compound contains a carbon-bromine bond where the bromine atom bears a partial negative charge due to its high electronegativity, making the carbon atom electrophilic [1] [2].

The electrophilic substitution behavior differs significantly from aromatic systems. In aromatic electrophilic substitution, the benzene ring acts as a nucleophile attacking an electrophile, with the reaction proceeding through a carbocation intermediate [1] [2]. However, in 1-bromo-4-methoxy-5-methylhexane, the aliphatic carbon bearing the bromine substituent becomes electrophilic and susceptible to nucleophilic attack rather than electrophilic substitution.

The regioselectivity in electrophilic processes involving this compound depends on the stability of potential carbocation intermediates that may form during reaction pathways [3] [4]. The presence of the methoxy group at the 4-position can provide stabilization through resonance donation, while the methyl group at the 5-position offers inductive stabilization effects. These substituent effects influence the electronic distribution and reactivity patterns throughout the molecule.

The electrophilic character of the carbon-bromine bond makes this compound more likely to undergo nucleophilic substitution reactions rather than true electrophilic substitution processes. The bromine atom serves as an excellent leaving group due to its ability to stabilize the negative charge after departure, facilitating various substitution mechanisms [3] [5].

Nucleophilic Displacement Reactions

1-Bromo-4-methoxy-5-methylhexane undergoes nucleophilic displacement reactions through both SN1 and SN2 mechanisms, with the specific pathway depending on reaction conditions, nucleophile characteristics, and structural factors [6] [7] [8].

The SN2 mechanism predominates when strong nucleophiles attack the primary carbon bearing the bromine atom. This mechanism proceeds through a concerted, single-step process where the nucleophile approaches from the backside of the carbon-bromine bond, leading to inversion of configuration at the reaction center [6] [8]. The rate law for SN2 reactions follows second-order kinetics: Rate = k[R-X][Nu], indicating dependence on both substrate and nucleophile concentrations [8].

For SN1 reactions, the mechanism involves a two-step process beginning with ionization of the carbon-bromine bond to form a carbocation intermediate. The rate-determining step is carbocation formation, resulting in first-order kinetics: Rate = k[R-X] [8]. The carbocation intermediate can undergo nucleophilic attack from either face, leading to racemization of stereochemistry at the reaction center.

The methoxy substituent at the 4-position significantly influences the nucleophilic substitution behavior through electronic effects. The oxygen atom can provide resonance stabilization to nearby carbocation centers, potentially favoring SN1 pathways when the reaction center is appropriately positioned [7]. Additionally, the methoxy group can participate in neighboring group participation, affecting both reaction rates and product distributions.

Solvent effects play a crucial role in determining the preferred mechanism. Polar protic solvents stabilize both the carbocation intermediate and the bromide leaving group, favoring SN1 pathways. Conversely, polar aprotic solvents enhance nucleophile reactivity by reducing solvation, thereby promoting SN2 mechanisms [8] [10].

Elimination Reaction Pathways

1-Bromo-4-methoxy-5-methylhexane can undergo elimination reactions through E1 and E2 mechanisms, resulting in alkene formation through loss of hydrogen bromide [11] [12] [13].

The E2 mechanism represents the most synthetically useful elimination pathway for this compound. This process involves a concerted, single-step mechanism where base-induced proton abstraction occurs simultaneously with carbon-bromine bond cleavage [12] [13]. The reaction follows second-order kinetics: Rate = k[R-X][Base], demonstrating dependence on both substrate and base concentrations [13].

The E2 mechanism requires anti-periplanar geometry between the departing proton and bromine atom for optimal orbital overlap during the transition state. This stereoelectronic requirement influences regioselectivity, with elimination favoring the most accessible β-hydrogen atoms [12] [13]. The presence of the methoxy group at the 4-position and methyl group at the 5-position affects the accessibility of β-hydrogens and can influence product distributions.

The E1 mechanism proceeds through a two-step process involving initial carbocation formation followed by proton loss. The rate-determining step is carbocation formation, resulting in first-order kinetics: Rate = k[R-X] [13]. This mechanism becomes competitive when the substrate can form relatively stable carbocation intermediates, particularly when electron-donating substituents like the methoxy group provide stabilization.

Zaitsev's rule generally governs product selectivity in elimination reactions, favoring formation of the most substituted alkene as the major product [14] [15]. However, steric effects and the specific substitution pattern in 1-bromo-4-methoxy-5-methylhexane can influence regioselectivity, potentially leading to mixtures of constitutional isomers.

Base strength and structure significantly affect elimination pathways. Strong, bulky bases favor E2 mechanisms and can shift regioselectivity toward less substituted alkenes through steric interactions [12] [16]. Weak bases under protic conditions favor E1 mechanisms, particularly with substrates capable of forming stable carbocation intermediates [13] [16].

Radical-Mediated Transformation Processes

1-Bromo-4-methoxy-5-methylhexane participates in various radical-mediated transformation processes, with the carbon-bromine bond serving as both a radical source and a site for radical reactions [17] [18] [19].

The radical substitution mechanism involves three distinct phases: initiation, propagation, and termination [18] [19] [20]. During initiation, homolytic cleavage of the carbon-bromine bond generates alkyl radicals, typically promoted by heat, light, or radical initiators [19] [20]. The bond dissociation energy of the carbon-bromine bond (approximately 280 kJ/mol) makes this process energetically feasible under appropriate conditions.

The propagation phase consists of two key steps that maintain the radical chain process. First, the alkyl radical abstracts a hydrogen atom from a suitable hydrogen donor, forming a new carbon-hydrogen bond and generating a new radical species [18] [19]. Second, the newly formed radical can react with bromine molecules or other halogen sources to produce alkyl halides while regenerating bromine radicals [19] [20].

Regioselectivity in radical reactions depends on the stability of the intermediate radicals formed during the propagation steps [21] [22]. Tertiary radicals exhibit the highest stability, followed by secondary and primary radicals. This stability order influences the site of radical formation and subsequent reaction pathways [21] [22].

The methoxy substituent at the 4-position can participate in radical stabilization through resonance effects when the radical center is appropriately positioned. The oxygen atom can donate electron density to stabilize adjacent radical centers, influencing both reaction rates and product distributions [17] [18].

Termination processes involve the combination of two radical species to form stable products. Common termination reactions include radical coupling, disproportionation, and radical-radical recombination [18] [19]. The efficiency of termination processes affects overall reaction yields and product distributions.

Coordination Chemistry with Transition Metals

1-Bromo-4-methoxy-5-methylhexane exhibits diverse coordination chemistry behavior with transition metals, functioning as a ligand through multiple coordination modes [23] [24] [25].

The bromine atom serves as a σ-donor ligand, capable of forming coordinate bonds with transition metal centers through its lone pair electrons [26] [27]. As a halide ligand, bromine typically adopts terminal coordination geometries, although bridging modes are possible in multinuclear complexes [26] [27]. The electronegativity of bromine contributes to the stability of metal-bromine bonds while maintaining sufficient lability for ligand substitution reactions.

The methoxy group at the 4-position provides additional coordination sites through the oxygen atom. Oxygen can function as a σ-donor ligand, utilizing its lone pair electrons to form coordinate bonds with metal centers [23] [25]. This dual coordination capability enables 1-bromo-4-methoxy-5-methylhexane to function as a chelating ligand under appropriate conditions, potentially forming stable five- or six-membered chelate rings.

Oxidative addition reactions represent a fundamental process in the coordination chemistry of this compound [24] [28]. Low-valent transition metal complexes can undergo oxidative addition with the carbon-bromine bond, resulting in simultaneous oxidation of the metal center and increase in coordination number [24] [28]. This process is particularly important in catalytic cycles involving carbon-carbon bond formation and functionalization reactions.

The metal-alkyl bonds formed through oxidative addition exhibit characteristic properties including σ-donor ability and potential for β-hydrogen elimination [29]. The presence of β-hydrogen atoms in the alkyl chain can lead to elimination reactions, forming alkene products and metal-hydride complexes [29].

Coordination number preferences depend on the specific metal center, its oxidation state, and the steric requirements of the coordinated ligands [25]. Common coordination geometries include tetrahedral (coordination number 4), square planar (coordination number 4), and octahedral (coordination number 6) [25] [30].

The stability of coordination complexes depends on multiple factors including the nature of the metal center, the electronic properties of the ligands, and the overall charge balance of the complex [23] [25]. The electron-donating properties of both the bromine and methoxy substituents contribute to complex stability through effective metal-ligand bonding interactions.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

208.04628 g/mol

Monoisotopic Mass

208.04628 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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